molecular formula C7H3F3NO2- B14113158 6-(Trifluoromethyl)pyridine-3-carboxylate

6-(Trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B14113158
M. Wt: 190.10 g/mol
InChI Key: JNYLMODTPLSLIF-UHFFFAOYSA-M
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Description

6-(Trifluoromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C7H4F3NO2. It is a derivative of pyridine, where a trifluoromethyl group is attached to the sixth position and a carboxylate group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-carboxylate typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The carboxylate group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.

    4-(Trifluoromethyl)pyridine: The trifluoromethyl group is attached to the fourth position of the pyridine ring.

    2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Contains additional chlorine atoms on the pyridine ring

Uniqueness

6-(Trifluoromethyl)pyridine-3-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate groups, which confer distinct chemical properties. These properties include increased stability, enhanced reactivity in certain chemical reactions, and improved biological activity compared to similar compounds .

Properties

Molecular Formula

C7H3F3NO2-

Molecular Weight

190.10 g/mol

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)/p-1

InChI Key

JNYLMODTPLSLIF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1C(=O)[O-])C(F)(F)F

Origin of Product

United States

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